molecular formula C18H30N2O3S B5309900 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine

Cat. No. B5309900
M. Wt: 354.5 g/mol
InChI Key: RHDGCNLBBCEGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine, also known as A-401, is a novel chemical compound that has been synthesized for research purposes. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine is not fully understood. However, it is believed that 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. For example, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. For example, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been found to induce cell cycle arrest and apoptosis in cancer cells. In animal models of Alzheimer's disease and Parkinson's disease, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine in lab experiments is its high potency and selectivity for specific targets. Additionally, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been found to have low toxicity in preclinical studies. However, one limitation of using 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine. One direction is to further investigate the mechanism of action of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine and its potential targets. Another direction is to optimize the synthesis method of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine to improve its solubility and bioavailability. Additionally, future studies could investigate the potential of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine as a therapeutic agent for other diseases, such as inflammatory disorders and viral infections.

Synthesis Methods

The synthesis of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with methylsulfonyl piperazine. This reaction is carried out under specific conditions, including the use of a solvent, a base, and an appropriate temperature. The resulting product is purified through various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been primarily investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease and Parkinson's disease research, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(methylsulfonyl)piperazine has been found to have neuroprotective effects and improve cognitive function in animal models.

properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-16-8-14-9-17(2,11-16)13-18(10-14,12-16)15(21)19-4-6-20(7-5-19)24(3,22)23/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGCNLBBCEGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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